2-(cyclohexylcarbonyl)-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile
Übersicht
Beschreibung
2-(Cyclohexylcarbonyl)-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile (CTI) is a chemical compound that has drawn significant attention in recent years due to its potential applications in scientific research. This compound is a tetrahydroisoquinoline derivative and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of 2-(cyclohexylcarbonyl)-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile is not fully understood. It is believed to inhibit the activity of protein kinase C and topoisomerase II, which may contribute to its antitumor activity. This compound has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of various tumor cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis in tumor cells. Additionally, this compound has been shown to inhibit the activity of protein kinase C and topoisomerase II.
Vorteile Und Einschränkungen Für Laborexperimente
2-(cyclohexylcarbonyl)-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile has advantages and limitations for lab experiments. One advantage is that it has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for further research in cancer treatment. Another advantage is that it inhibits the activity of protein kinase C and topoisomerase II, which are enzymes that play a role in cancer development and progression. However, a limitation is that the mechanism of action of this compound is not fully understood, making it difficult to design experiments to investigate its potential applications. Additionally, this compound has not been extensively studied in vivo, and its safety and efficacy in humans are unknown.
Zukünftige Richtungen
There are several future directions for research on 2-(cyclohexylcarbonyl)-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile. One direction is to investigate its potential as a cancer treatment. This compound has been shown to have antitumor activity in vitro and in vivo, and further research is needed to determine its safety and efficacy in humans. Another direction is to investigate its mechanism of action. The exact mechanism of action of this compound is not fully understood, and further research is needed to elucidate its molecular targets. Additionally, future research could investigate the use of this compound in combination with other cancer treatments to enhance its efficacy.
Wissenschaftliche Forschungsanwendungen
2-(cyclohexylcarbonyl)-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile has potential applications in scientific research. It has been shown to have antitumor activity in vitro and in vivo. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell proliferation and differentiation. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and repair.
Eigenschaften
IUPAC Name |
2-(cyclohexanecarbonyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c18-12-16-15-9-5-4-6-13(15)10-11-19(16)17(20)14-7-2-1-3-8-14/h4-6,9,14,16H,1-3,7-8,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZHOJIUZVWNQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC3=CC=CC=C3C2C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.